5-(Phenylsulfonyl)thiophene-2-carbonitrile
Overview
Description
5-(Phenylsulfonyl)thiophene-2-carbonitrile is an organic compound that features a thiophene ring substituted with a phenylsulfonyl group at the 5-position and a cyano group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfonyl)thiophene-2-carbonitrile typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via a sulfonylation reaction, where thiophene is treated with a sulfonyl chloride in the presence of a base.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by a cyano group using a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylsulfonyl)thiophene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The phenylsulfonyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or nitro compounds.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the electrophile used.
Scientific Research Applications
5-(Phenylsulfonyl)thiophene-2-carbonitrile has several scientific research applications:
Organic Electronics: It can be used as a building block for organic semiconductors and conductive polymers.
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Phenylsulfonyl)thiophene-2-carbonitrile depends on its application. In organic electronics, it functions by facilitating charge transport through its conjugated system. In medicinal chemistry, its bioactivity may involve interactions with specific molecular targets, such as enzymes or receptors, through its functional groups.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbonitrile: Lacks the phenylsulfonyl group, resulting in different electronic properties.
5-(Phenylsulfonyl)thiophene:
Uniqueness
5-(Phenylsulfonyl)thiophene-2-carbonitrile is unique due to the presence of both the phenylsulfonyl and cyano groups, which impart distinct electronic and steric properties. This combination makes it a versatile compound for various applications in organic electronics, medicinal chemistry, and materials science.
Properties
IUPAC Name |
5-(benzenesulfonyl)thiophene-2-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S2/c12-8-9-6-7-11(15-9)16(13,14)10-4-2-1-3-5-10/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGILGHXJQEMJO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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